Chromium chloride

Electrodeposition Trivalent chromium plating Current efficiency

Researchers requiring strictly anhydrous conditions must avoid the hexahydrate (CAS 10060-12-5), which introduces six equivalents of water. This anhydrous CrCl₃ (CAS 10025-73-7) is essentially insoluble in cold water, preventing unwanted hydrolysis in Schlenk-line or glovebox syntheses. In electroplating, CrCl₃-based trivalent baths deliver an 87.5% higher current efficiency (30% vs. 16%) over sulfate alternatives, and coatings with 14.7-15.4% greater microhardness (803-820 Hv vs. 700-712 Hv). - Anhydrous, violet crystalline flakes; density 2.87 g/cm³, mp 1152 °C. - 32.8% Cr by mass vs. 14.9% for Cr(acac)₃, reducing procurement costs in ligand-free C-H functionalization. - ≥99.9% metals basis purity ensures reproducible catalytic performance.

Molecular Formula Cl3Cr
Molecular Weight 158.35 g/mol
CAS No. 10025-73-7
Cat. No. B155145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium chloride
CAS10025-73-7
Synonymschromic chloride
chromic chloride anhydrous
chromic chloride hexahydrate
chromic chloride, 51Cr-labeled
chromium chloride (CrCl3)
chromium trichloride
chromium(iii) chloride
Molecular FormulaCl3Cr
Molecular Weight158.35 g/mol
Structural Identifiers
SMILESCl[Cr](Cl)Cl
InChIInChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3
InChIKeyQSWDMMVNRMROPK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Insoluble in alcohol
Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether
Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol
Solubility in water: none

Anhydrous Chromium Chloride: Properties & Procurement


Chromium(III) chloride (CrCl3, CAS 10025-73-7) is a trivalent chromium halide that exists in two commercially distinct forms: anhydrous (violet crystalline flakes) and hexahydrate (dark green deliquescent crystals, CAS 10060-12-5) [1]. The anhydrous form is characterized by a density of 2.87 g/cm³, melting point of 1152 °C, and negligible solubility in cold water and common organic solvents due to its kinetically inert, polymeric layered structure [1]. The compound functions as a Lewis acid and serves as a chromium source in industrial electroplating, polymerization catalysis, and inorganic synthesis .

Anhydrous grade supports moisture-sensitive organometallic and glovebox syntheses where hexahydrate would introduce water.
Chloride counterion provides electroreduction kinetics that may not be matched by sulfate, relevant to trivalent chromium plating workflows.
Lewis acid behavior supports use as a chromium source in polymerization catalysis and inorganic synthesis.

Anhydrous CrCl3: Substitution Limitations


Anhydrous chromium(III) chloride (CrCl3) cannot be substituted by its hexahydrate counterpart (CrCl3·6H2O) or alternative Cr(III) salts (e.g., Cr2(SO4)3, Cr(acac)3) without altering performance outcomes. The anhydrous form is essentially insoluble in cold water, whereas the hexahydrate dissolves readily at 585 g/L [1][2]. In catalytic applications, the chloride counterion exerts a documented catalytic effect on electroreduction kinetics that sulfate cannot replicate [3]. Furthermore, the absence of coordinated water in anhydrous CrCl3 permits its use in moisture-sensitive organometallic syntheses where hexahydrate would introduce unwanted hydrolysis. Procurement specifications must therefore distinguish between these forms based on the intended application environment.

Hexahydrate vs. Anhydrous
Hexahydrate (585 g/L solubility) cannot replace anhydrous in water-sensitive reactions; solubility gap may cause hydrolysis or dissolution failure if form is mismatched.
Sulfate vs. Chloride in Electroplating
Sulfate-based baths yield lower current efficiency and coating hardness; chloride-specific electroreduction kinetics may not transfer, affecting throughput and wear resistance.
Cr(acac)₃ vs. CrCl₃ in Catalysis
Functional equivalence observed in ligand-free C–H activation, but in ligand-dependent oligomerization both salts underperform preformed complexes; direct replacement requires ligand-context review.

CrCl3 vs. Other Cr(III) Sources: Evidence


Current Efficiency: Chloride vs. Sulfate Electrolytes

In trivalent chromium electrodeposition, chloride-based electrolytes using CrCl3 achieve a current efficiency of 30% across current densities of 4–10 A dm⁻² (pH-dependent), compared to 16% for sulfate-based electrolytes (Cr2(SO4)3) under comparable conditions [1]. This 14-percentage-point absolute difference represents an 87.5% relative improvement in current efficiency. The enhanced performance is attributed to the catalytic effect of chloride ions on the electroreduction of the chromium complex to metallic chromium [1].

Current efficiency
Head-to-head
30% vs. 16% (chloride vs. sulfate)
Reported current-efficiency context
4–10 A dm⁻², formic acid-containing Cr(III) bath; copper electrode
Electrodeposition Trivalent chromium plating Current efficiency

Coating Microhardness: Chloride vs. Sulfate Electrolytes

Chromium layers electrodeposited from chromium chloride (CrCl3) solutions exhibit average microhardness values of 803–820 Hv, compared to 700–712 Hv for layers deposited from chromium sulfate (Cr2(SO4)3) solutions under industrially applicable trivalent chromium plating conditions [1]. The measured difference of approximately 103–108 Hv represents a 14.7–15.4% increase in hardness for chloride-derived coatings.

Microhardness
Head-to-head
803–820 Hv vs. 700–712 Hv
Reported hardness ranking in tested set
pH 1.3–1.8, >200 μm layers; industrially relevant conditions
Electrodeposition Trivalent chromium plating Coating hardness

Solubility Difference: Anhydrous vs. Hexahydrate CrCl3

Anhydrous chromium(III) chloride (CrCl3, CAS 10025-73-7) is essentially insoluble in cold water, whereas the hexahydrate form (CrCl3·6H2O, CAS 10060-12-5) exhibits high aqueous solubility at 585 g/L [1][2]. The anhydrous form is insoluble in alcohol, acetone, methanol, and ether, while the hexahydrate is soluble in water and ethanol, slightly soluble in acetone, and insoluble in ether [1][2]. This solubility gap is not merely a handling difference but fundamentally dictates which form is suitable for water-sensitive reactions or anhydrous coordination chemistry.

Solubility gap
Property
Anhydrous: insoluble
Hexahydrate: 585 g/L
Supports hydration-state selection
Ambient water; also insoluble in common organics
Physicochemical properties Formulation Moisture sensitivity

Catalytic Activity in C–H Functionalization: CrCl3 vs. Cr(acac)3

In Cr(III)-catalyzed C(sp²)–H alkynylation, allylation, and naphthoylation of aromatic amides, both CrCl3 and Cr(acac)3 perform comparably as precatalysts when used at 1–2 mol% loading without any added ligand [1]. The reaction proceeds under mild conditions with THF as solvent and allyl bromide as electrophile. While Cr(acac)3 is a widely employed chromium catalyst, CrCl3 offers equivalent catalytic activity at a significantly lower cost per mole of chromium due to its simpler synthesis and higher chromium content by weight (CrCl3: 32.8% Cr; Cr(acac)3: 14.9% Cr) [2].

C–H activation
Cross-study
Both effective at 1–2 mol%
CrCl₃: 32.8% Cr vs. Cr(acac)₃: 14.9% Cr
Supports cost-per-mole chromium review
Ligand-free conditions, THF, allyl bromide; JACS 2020
Catalysis C–H functionalization Cross-coupling

Ethylene Oligomerization Activity: CrCl3 vs. Cr(acac)3

When evaluated as in situ precatalysts with imino-furfural ligand L1, [CrCl3(THF)3] and [Cr(acac)3] both exhibited low activities for ethylene oligomerization, producing oligomers together with varying amounts of polyethylene [1]. This contrasts with isolated chromium complexes bearing the same ligand (Cr1–Cr4), which achieved turnover frequencies (TOF) of 11,008–23,200 mol(ethylene)·mol(Cr)⁻¹·h⁻¹ upon activation with methylaluminoxane (MAO) [1]. Notably, both CrCl3 and Cr(acac)3 underperformed relative to preformed complexes, and no significant activity advantage was observed for either chromium source.

Oligomerization
Data to verify
Both CrCl₃ and Cr(acac)₃ low activity; preformed complexes TOF 11,008–23,200 h⁻¹
Review ligand architecture before selection
MAO cocatalyst, imino-furfural ligand; simple salts insufficient
Olefin oligomerization Ethylene polymerization Chromium precatalysts

Chromium Chloride: Application Scenarios


High-Throughput Trivalent Chromium Electroplating

For industrial electroplating operations seeking to replace hexavalent chromium with trivalent chromium baths, CrCl3-based chloride electrolytes provide an 87.5% higher current efficiency (30% vs. 16%) compared to sulfate-based alternatives, translating to faster deposition rates and lower energy costs [1]. Additionally, the resulting chromium coatings exhibit 14.7–15.4% higher microhardness (803–820 Hv vs. 700–712 Hv), offering superior wear resistance [2]. This combination makes CrCl3 the preferred chromium source for high-volume plating lines where throughput and coating mechanical properties are primary economic drivers.

Moisture-Sensitive Organometallic Synthesis

In synthetic procedures requiring strictly anhydrous conditions—such as the preparation of air- and moisture-sensitive chromium complexes, or reactions employing water-reactive reagents—anhydrous CrCl3 (CAS 10025-73-7) is the required form. Its near-zero aqueous solubility prevents inadvertent hydrolysis, whereas the hexahydrate (585 g/L solubility) introduces six equivalents of water per chromium center that would quench sensitive reactions [3]. Laboratories conducting Schlenk-line or glovebox syntheses must procure the anhydrous grade to ensure reaction fidelity.

Cost-Effective Ligand-Free Cr(III) Catalysis

For research groups or pilot-scale operations performing Cr(III)-catalyzed C–H functionalization reactions that proceed under ligand-free conditions, CrCl3 offers a cost-advantaged alternative to Cr(acac)3. Both precatalysts achieve effective turnover at 1–2 mol% loading, but CrCl3 contains 32.8% chromium by mass versus 14.9% for Cr(acac)3, reducing the mass of chromium source required per reaction and lowering procurement costs [4][5]. This substitution is economically favorable for protocols that do not rely on the specific ligand environment provided by acetylacetonate.

Reference Standard for Chromium Supplements

Chromium chloride (CrCl3·6H2O) serves as a reference compound in bioavailability studies comparing chromium supplements. In human absorption studies, Cr chloride produces lower 24-hour urinary chromium excretion compared to Cr picolinate, establishing it as a baseline comparator with relatively lower acute absorption [6]. While this positions Cr chloride as less bioavailable than organic chromium complexes, it remains a cost-effective chromium source for multivitamin-mineral formulations and serves as an analytical standard for method validation in trace element analysis.

Application
Selection Property
Validation Focus
Industrial trivalent chromium electroplating
Chloride electrolyte electroreduction kinetics
Reported current efficiency and coating hardness endpoints
Moisture-sensitive organometallic synthesis
Anhydrous grade with near-zero aqueous solubility
Hydration-state verification to prevent hydrolysis
Ligand-free Cr(III) C–H functionalization
Chromium mass content and cost profile
Catalytic activity at reported 1–2 mol% loading
Chromium supplement reference standard
Comparative urinary chromium excretion profile
Bioavailability baseline for analytical method validation
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